Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate
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Overview
Description
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is an organic compound with the molecular formula C15H24O2 It is a derivative of acetic acid and features a bicyclic structure, specifically a bicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate typically involves the reaction of a suitable bicyclohexane precursor with acetic acid derivatives. One common method is the esterification of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid or ketones.
Reduction: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure may contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)propanoate
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)butanoate
- Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)pentanoate
Uniqueness
Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is unique due to its specific bicyclic structure and the presence of the acetate ester group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
methyl 2-(4-cyclohexylcyclohexylidene)acetate |
InChI |
InChI=1S/C15H24O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3 |
InChI Key |
BBZCQAYHOKJQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C2CCCCC2 |
Origin of Product |
United States |
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